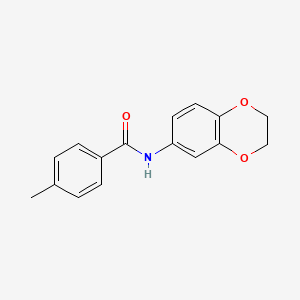

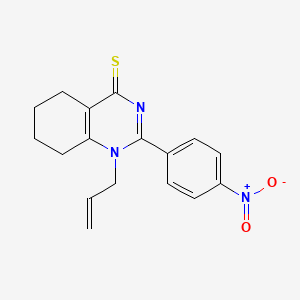

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide” is a chemical compound that belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists. It has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound combines sulfonamide and benzodioxane fragments in its framework .

Synthesis Analysis

The synthesis of “this compound” often involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One area of application involves the synthesis and pharmacological evaluation of derivatives for potential anticancer activities. For example, the discovery of AZD4877, a derivative that inhibits kinesin spindle protein (KSP), demonstrated excellent biochemical potency and pharmaceutical properties suitable for clinical development for cancer treatment (Theoclitou et al., 2011). This compound arrested cells in mitosis, leading to cellular death, and showed notable in vivo efficacy, supporting its selection as a clinical candidate.

Antibacterial and Anti-inflammatory Applications

Research into N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has uncovered their significant antibacterial potential and possible therapeutic application for inflammatory ailments. The synthesis of new sulfonamides bearing the 1,4-benzodioxin ring revealed compounds with good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, indicating potential for the treatment of inflammatory diseases (Abbasi et al., 2017).

HDAC Inhibition for Cancer Therapy

Another research avenue involves the development of N-acylhydrazone (NAH) derivatives as dual inhibitors of histone deacetylases (HDAC) 6 and 8, designed from the structure of trichostatin A. These compounds exhibited potent inhibition of HDAC6/8, affecting cell migration and demonstrating antiproliferative activity, suggesting their potential as molecular therapies for cancer (Rodrigues et al., 2016).

Bactericidal Activity Against MRSA

The investigation into substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides showed promising bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the significance of the structural modifications in enhancing the bactericidal effect against various MRSA strains, presenting a potential avenue for developing new antibacterial agents (Zadrazilova et al., 2015).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)16(18)17-13-6-7-14-15(10-13)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRRJSRKNNMCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322136 |

Source

|

| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

301306-98-9 |

Source

|

| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)

![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)

![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)

![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)

![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)